Alpha,4-Dihydroxy-3-methoxy-Alpha-methyl-benzeneethanesulfonic Acid Potassium Salt-d5
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Overview
Description
Preparation Methods
The synthesis of Alpha,4-Dihydroxy-3-methoxy-Alpha-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 involves several steps. The starting materials typically include 4-hydroxy-3-methoxybenzaldehyde and methylsulfonic acid. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated equipment to maintain consistency and purity .
Chemical Reactions Analysis
Alpha,4-Dihydroxy-3-methoxy-Alpha-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Alpha,4-Dihydroxy-3-methoxy-Alpha-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 has numerous applications in scientific research In chemistry, it is used as a reference standard for analytical methods In biology, it is utilized in studies involving enzyme interactions and metabolic pathwaysAdditionally, it is used in various industrial processes, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Alpha,4-Dihydroxy-3-methoxy-Alpha-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Alpha,4-Dihydroxy-3-methoxy-Alpha-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 can be compared with similar compounds such as 4-hydroxy-3-methoxybenzaldehyde and methylsulfonic acid. While these compounds share some structural similarities, this compound is unique due to its specific functional groups and deuterium labeling, which can provide distinct advantages in certain research applications .
Properties
Molecular Formula |
C10H13KO6S |
---|---|
Molecular Weight |
305.40 g/mol |
IUPAC Name |
potassium;2-methoxy-4-(1,1,3,3,3-pentadeuterio-2-hydroxy-2-sulfopropyl)phenolate |
InChI |
InChI=1S/C10H14O6S.K/c1-10(12,17(13,14)15)6-7-3-4-8(11)9(5-7)16-2;/h3-5,11-12H,6H2,1-2H3,(H,13,14,15);/q;+1/p-1/i1D3,6D2; |
InChI Key |
UHFQRRDSERATAD-LFMIHFMMSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])C1=CC(=C(C=C1)[O-])OC)(O)S(=O)(=O)O.[K+] |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)[O-])OC)(O)S(=O)(=O)O.[K+] |
Origin of Product |
United States |
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